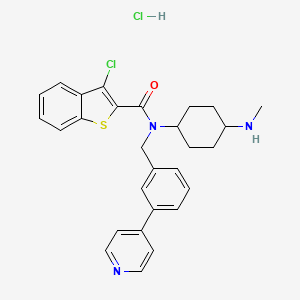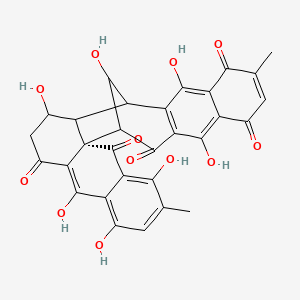
SAG HCl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
SAG (hydrochloride), also known as Smoothened Agonist hydrochloride, is a potent agonist of the Smoothened receptor. This compound is known for its ability to activate the Hedgehog signaling pathway, which plays a crucial role in embryonic development and tissue homeostasis. The chemical structure of SAG (hydrochloride) includes a benzo[b]thiophene core, and it is often used in scientific research to study the Hedgehog signaling pathway .
科学的研究の応用
SAG (hydrochloride) has a wide range of applications in scientific research:
作用機序
SAG (hydrochloride) exerts its effects by binding to the Smoothened receptor, a key component of the Hedgehog signaling pathway. This binding activates the pathway, leading to the regulation of various downstream targets, including the Gli family of transcription factors. The activation of these transcription factors results in changes in gene expression that drive cell differentiation, proliferation, and other cellular processes .
Similar Compounds:
Cyclopamine: An antagonist of the Smoothened receptor that inhibits the Hedgehog pathway.
Vismodegib: A clinically approved Smoothened receptor inhibitor used in cancer therapy.
Sonidegib: Another Smoothened receptor inhibitor with similar applications to Vismodegib.
Uniqueness of SAG (hydrochloride): SAG (hydrochloride) is unique in its ability to activate the Smoothened receptor with high potency and selectivity. Unlike inhibitors like Cyclopamine, Vismodegib, and Sonidegib, SAG (hydrochloride) acts as an agonist, making it a valuable tool for studying the activation of the Hedgehog signaling pathway and its effects on cellular processes .
Safety and Hazards
生化学分析
Biochemical Properties
SAG Hydrochloride is known to interact directly with the heptahelical domain of the Smo receptor . This interaction plays a significant role in biochemical reactions, particularly in the activation of the Hedgehog signaling pathway .
Cellular Effects
SAG Hydrochloride has profound effects on various types of cells and cellular processes. It influences cell function by activating the Hedgehog pathway . This activation impacts cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SAG Hydrochloride involves its binding interactions with the Smo receptor . It exerts its effects at the molecular level by activating the Hedgehog pathway, which can lead to changes in gene expression .
Metabolic Pathways
SAG Hydrochloride is involved in the Hedgehog signaling pathway . It interacts with the Smo receptor, which plays a crucial role in this pathway .
Transport and Distribution
The transport and distribution of SAG Hydrochloride within cells and tissues are closely related to its role in the Hedgehog signaling pathway
Subcellular Localization
The subcellular localization of SAG Hydrochloride and its effects on activity or function are closely related to its role in the Hedgehog signaling pathway
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of SAG (hydrochloride) involves multiple steps, starting with the preparation of the benzo[b]thiophene core. This core is then functionalized with various substituents to achieve the desired chemical structure. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .
Industrial Production Methods: Industrial production of SAG (hydrochloride) typically follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure high purity and consistency. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy is common to verify the compound’s structure and purity .
化学反応の分析
Types of Reactions: SAG (hydrochloride) primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles. Typical conditions involve moderate temperatures and the use of solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under controlled conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of SAG (hydrochloride) with different functional groups .
特性
IUPAC Name |
3-chloro-N-[4-(methylamino)cyclohexyl]-N-[(3-pyridin-4-ylphenyl)methyl]-1-benzothiophene-2-carboxamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28ClN3OS.ClH/c1-30-22-9-11-23(12-10-22)32(28(33)27-26(29)24-7-2-3-8-25(24)34-27)18-19-5-4-6-21(17-19)20-13-15-31-16-14-20;/h2-8,13-17,22-23,30H,9-12,18H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWTYWYPPITOOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCC(CC1)N(CC2=CC(=CC=C2)C3=CC=NC=C3)C(=O)C4=C(C5=CC=CC=C5S4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29Cl2N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
526.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the mechanism of action of Smoothened Agonist (SAG) HCl in the context of Leydig cell proliferation?
A1: Smoothened Agonist (SAG) HCl is a potent and selective agonist of the Smoothened receptor, a key component of the Hedgehog signaling pathway. [] In the context of Leydig cell proliferation, SAG HCl activates the Smoothened receptor, leading to the downstream activation of Gli1, a transcription factor. This activation subsequently influences the expression of various genes, including Cyclin D2 (Ccnd2), a crucial regulator of the cell cycle. Increased Ccnd2 levels promote cell cycle progression and ultimately contribute to Leydig cell proliferation. []
Q2: How does the study demonstrate the involvement of Smoothened Agonist (SAG) HCl in the Hedgehog pathway and its effect on Leydig cell proliferation?
A2: The study utilizes Smoothened Agonist (SAG) HCl alongside Hedgehog pathway antagonists, cyclopamine and gant6, to manipulate the pathway's activity in TM3 Leydig cells. Researchers observed that this compound treatment led to increased expression of Gli1, a downstream target of Smoothened activation, and Ccnd2, indicating Hedgehog pathway activation. [] Conversely, cyclopamine and gant6 treatments decreased Gli1 and Ccnd2 expression, suggesting pathway inhibition. [] These findings, coupled with the observation that circ-Bbs9, a circular RNA abundant in Leydig cells, interacts with Ccnd2, strongly suggest that this compound influences Leydig cell proliferation through modulation of the Hedgehog signaling pathway and its downstream effects on cell cycle regulators like Ccnd2. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-Tert-butyl-2-[(3-nitrophenyl)methylideneamino]phenol](/img/structure/B610582.png)

![2-{[(3-methyl-1,2-oxazol-5-yl)methyl]sulfanyl}-N-(2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}ethyl)benzamide](/img/structure/B610589.png)







